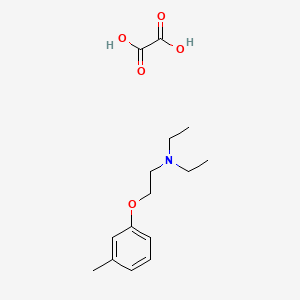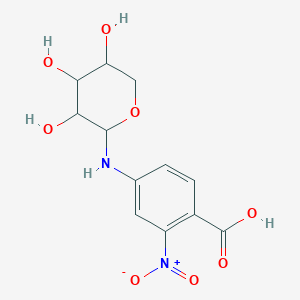
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. In
作用機序
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate binds to the 5-HT2A receptor and activates it, leading to a cascade of intracellular signaling events. This activation results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neuronal activity in various brain regions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in various brain regions. It has also been shown to enhance synaptic plasticity and promote neurogenesis. This compound has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders.
実験室実験の利点と制限
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate has several advantages for lab experiments. It is a potent agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. It is also relatively stable and easy to handle, making it a convenient compound for researchers. However, this compound also has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous neurotransmitters. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate. One area of interest is the development of this compound-based drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the 5-HT2A receptor in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a potent agonist of the 5-HT2A receptor and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and applications of this compound is important for advancing our knowledge of the role of neurotransmitters in various physiological and pathological processes.
合成法
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with diethylamine, followed by the addition of ethylene oxide. The resulting product is then purified and converted to the oxalate salt form. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N,N-diethyl-2-(3-methylphenoxy)ethanamine oxalate has been used extensively in scientific research due to its unique properties. It is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. This compound has been used to study the role of the 5-HT2A receptor in various physiological and pathological processes.
特性
IUPAC Name |
N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-4-14(5-2)9-10-15-13-8-6-7-12(3)11-13;3-1(4)2(5)6/h6-8,11H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSFMOOASEBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4973669.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B4973678.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4973687.png)
![3-(diphenylmethyl)-5-[(1-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4973703.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)

![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)
![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)

![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)